Cyclohexene, 6-methoxy-1-nitro-
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Overview
Description
Cyclohexene, 6-methoxy-1-nitro- is an organic compound that belongs to the class of nitroalkenes. This compound features a cyclohexene ring substituted with a methoxy group at the 6th position and a nitro group at the 1st position. Nitroalkenes are known for their diverse chemical reactivity and are often used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexene, 6-methoxy-1-nitro- can be synthesized through several methods. One common approach involves the nitration of 6-methoxycyclohexene using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction typically occurs under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Cyclohexene, 6-methoxy-1-nitro- may involve continuous flow reactors to maintain consistent reaction conditions and to optimize yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexene, 6-methoxy-1-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of 6-methoxycyclohexylamine.
Substitution: Formation of various substituted cyclohexenes depending on the nucleophile used.
Scientific Research Applications
Cyclohexene, 6-methoxy-1-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Cyclohexene, 6-methoxy-1-nitro- involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can modulate biochemical pathways and influence cellular functions. The methoxy group can also affect the compound’s lipophilicity and membrane permeability, impacting its overall biological activity.
Comparison with Similar Compounds
Cyclohexene, 6-methoxy-1-nitro- can be compared with other nitroalkenes and methoxy-substituted cyclohexenes:
Cyclohexene, 1-nitro-: Similar in structure but lacks the methoxy group, leading to different chemical reactivity and biological activity.
Cyclohexene, 6-methoxy-: Lacks the nitro group, resulting in different chemical properties and applications.
Nitrocyclohexane: A saturated analog with different reactivity due to the absence of the double bond in the cyclohexene ring.
The unique combination of the methoxy and nitro groups in Cyclohexene, 6-methoxy-1-nitro- imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
51289-32-8 |
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Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
6-methoxy-1-nitrocyclohexene |
InChI |
InChI=1S/C7H11NO3/c1-11-7-5-3-2-4-6(7)8(9)10/h4,7H,2-3,5H2,1H3 |
InChI Key |
PLWXAFDXUSKZDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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